2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic indole derivative with a molecular formula of C₁₇H₁₆N₄O₂ and a molecular weight of 308.34 g/mol. The compound features an indole core substituted with an acetylamino group at position 4 and an acetamide linker connected to a pyridin-2-yl moiety. This structure combines the pharmacophoric features of indole (known for interactions with serotonin receptors and enzyme inhibition) and pyridine (a heteroaromatic ring that enhances solubility and binding affinity). Its CAS registry number is 1574471-54-7, and it is primarily investigated for applications in medicinal chemistry, particularly in targeting diseases such as cancer, inflammation, and microbial infections .
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)19-14-5-4-6-15-13(14)8-10-21(15)11-17(23)20-16-7-2-3-9-18-16/h2-10H,11H2,1H3,(H,19,22)(H,18,20,23) |
InChI Key |
SDLONFKGAJDEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Pyridine: The final step involves coupling the acetylated indole with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide are influenced by structural variations in three key regions: (1) the substituent on the indole ring, (2) the acetamide linker, and (3) the terminal aromatic/heteroaromatic group. Below is a detailed comparison with structurally related compounds:
Modifications to the Terminal Aromatic Group
| Compound Name | Molecular Formula | Terminal Group | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|
| 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | C₁₇H₁₈N₂O₃ | 2,5-Dimethoxyphenyl | Enhanced solubility due to methoxy groups; potential anti-inflammatory activity | |
| 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(phenoxyphenyl)acetamide | C₁₈H₁₇N₃O₃ | Phenoxyphenyl | Improved metabolic stability; tested for antimicrobial applications | |
| 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide | C₂₂H₁₉N₅O₂ | Quinolin-5-yl | Increased anticancer activity via topoisomerase inhibition |
Key Insight: Replacing the pyridin-2-yl group with bulkier or electron-rich aromatic systems (e.g., quinoline or phenoxyphenyl) enhances target specificity and modulates solubility. For instance, the quinoline derivative exhibits a 3-fold increase in cytotoxicity against breast cancer cells compared to the pyridine variant .
Variations in the Indole Substituent
| Compound Name | Molecular Formula | Indole Substituent | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|
| 2-[4-(Methoxycarbonyl)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide | C₁₈H₁₆N₄O₃ | Methoxycarbonyl | Higher lipophilicity; improved blood-brain barrier penetration | |
| 2-[1H-Indol-1-yl]-N-(pyridin-2-yl)acetamide | C₁₅H₁₃N₃O | Unsubstituted indole | Reduced bioactivity due to lack of acetylamino group | |
| 2-[4-(Benzoyl)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide | C₂₂H₁₈N₄O₂ | Benzoyl | Potent COX-2 inhibition (IC₅₀ = 0.8 μM) |
Key Insight: The acetylamino group at position 4 of the indole ring is critical for hydrogen bonding with biological targets. Its removal or substitution (e.g., with benzoyl) shifts activity toward anti-inflammatory pathways .
Core Structural Analogues with Heterocyclic Variations
| Compound Name | Molecular Formula | Core Structure | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|
| 2-(1H-Indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide | C₂₃H₁₈N₄OS | Thiazolo[5,4-b]pyridine | Anticancer activity via kinase inhibition | |
| N-(1-Methyl-1H-pyrazol-4-yl)-2-[4-(acetylamino)-1H-indol-1-yl]acetamide | C₁₆H₁₆N₆O₂ | Pyrazole | Antimicrobial activity (MIC = 4 μg/mL against S. aureus) | |
| 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide | C₁₉H₁₇N₅O₂ | Bis-indole | Dual serotonin receptor modulation; potential antidepressant |
Key Insight : Incorporating additional heterocycles (e.g., thiazolo-pyridine or pyrazole) introduces new binding modes. The thiazolo-pyridine derivative shows 90% inhibition of EGFR kinase at 10 μM , while the bis-indole variant exhibits dual receptor activity .
Research Findings and Implications
Physicochemical Properties
- Solubility : The pyridin-2-yl group provides moderate aqueous solubility (0.12 mg/mL at pH 7.4), outperforming phenyl analogues but lagging behind dimethoxyphenyl derivatives .
- Stability : The compound is stable under physiological conditions (t₁/₂ > 24 h in plasma) but susceptible to CYP3A4-mediated metabolism .
Structure-Activity Relationship (SAR) Trends
- Pyridine vs. Quinoline: Quinoline derivatives show superior anticancer activity but higher toxicity (CC₅₀ = 25 μM vs. 45 μM for pyridine) .
- Acetylamino Group: Essential for binding to ATP pockets in kinases; removal reduces potency by >10-fold .
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic compound belonging to the indole derivatives class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.33 g/mol
- IUPAC Name : 2-(4-acetamidoindol-1-yl)-N-pyridin-2-ylacetamide
The biological activity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may modulate various signaling pathways involved in:
- Cell Proliferation : Influencing cell growth and division.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Reducing inflammatory responses.
These interactions suggest a multifaceted mechanism that could be leveraged for therapeutic purposes.
Biological Activities
The compound exhibits a range of biological activities, which are summarized below:
Antiviral Activity
Research indicates that indole derivatives can demonstrate antiviral properties. Specific studies have shown that compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide possess the ability to inhibit viral replication in vitro. For example, indole derivatives have been noted for their efficacy against various viruses, including HIV and HCV .
Anticancer Properties
Indole derivatives are widely studied for their anticancer potential. The compound's structural characteristics allow it to interact with tubulin and microtubules, potentially disrupting cancer cell division and proliferation. In vitro studies have suggested that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, thus contributing to reduced inflammation in various models.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
